molecular formula C5H5F3N2 B13593289 5-(2,2,2-trifluoroethyl)-1H-imidazole

5-(2,2,2-trifluoroethyl)-1H-imidazole

Cat. No.: B13593289
M. Wt: 150.10 g/mol
InChI Key: DDEDHCFGWVZEKG-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)-1H-imidazole is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The imidazole core is a privileged structure in biology, known for its ability to form multiple weak interactions, such as hydrogen bonds and van der Waals forces, with a broad spectrum of therapeutic targets . The incorporation of the electron-withdrawing 2,2,2-trifluoroethyl group can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable modification for optimizing lead compounds . This compound serves as a critical synthetic intermediate for constructing more complex molecules. Its structure is analogous to purine nucleotides, allowing it to potentially interact with biopolymers in living systems . In research applications, derivatives of 1H-imidazole are extensively investigated as potential anticancer agents. They can function through various mechanisms, including acting as topoisomerase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and kinase inhibitors . Furthermore, imidazole-containing compounds demonstrate notable antiplasmodial activity. They can coordinate with heme (ferriprotoporphyrin IX), inhibiting the formation of hemozoin (beta-hematin) in Plasmodium parasites, a key mechanism for novel antimalarial agents aimed at combating chloroquine-resistant strains . Researchers value this compound for developing new therapeutic candidates in the fields of oncology and infectious diseases. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C5H5F3N2

Molecular Weight

150.10 g/mol

IUPAC Name

5-(2,2,2-trifluoroethyl)-1H-imidazole

InChI

InChI=1S/C5H5F3N2/c6-5(7,8)1-4-2-9-3-10-4/h2-3H,1H2,(H,9,10)

InChI Key

DDEDHCFGWVZEKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using 2,2,2-Trifluoroethylamine

One of the primary routes involves nucleophilic aromatic substitution where 2,2,2-trifluoroethylamine acts as the nucleophile to introduce the trifluoroethyl group onto a suitable aromatic precursor that can be cyclized to form the imidazole ring.

  • For example, the synthesis of N-substituted dinitroaniline derivatives using 2,2,2-trifluoroethylamine hydrochloride achieves a high yield (up to 95%) under mild conditions, which is a key intermediate for subsequent imidazole ring formation.
  • The regioselective reduction of nitro groups using sodium dithionite (Na2S2O4) in ethanol further facilitates the preparation of amino intermediates necessary for imidazole cyclization.

Intramolecular Cyclization to Form the Imidazole Ring

Following the introduction of the trifluoroethyl group, cyclization to form the imidazole ring is typically conducted by:

  • Treating the amino-substituted intermediates with glutaric anhydride to form amide intermediates.
  • Subsequent intramolecular cyclization is achieved using concentrated hydrochloric acid at room temperature, yielding the trifluoroethyl-substituted imidazole with excellent yields (around 92% for amide formation and smooth cyclization).

Radical Relay Cyclization via Electrochemical Methods

A novel electrochemical approach has been developed for the synthesis of trifluoroethyl-substituted benzimidazole derivatives, which can be adapted for imidazole analogs:

  • This method employs a radical relay cyclization using Langlois reagent (sodium trifluoromethanesulfinate) as the trifluoromethyl source.
  • The reaction proceeds in an undivided electrochemical cell without the need for external oxidants, making it environmentally friendly.
  • It tolerates a wide range of functional groups and proceeds via radical intermediates to afford 5-(2,2,2-trifluoroethyl)-substituted heterocycles.

Coupling Reactions and Hydrogenolysis

According to patent literature, a multi-step synthetic route involves:

  • Coupling of an appropriate amide intermediate with trifluoroethyl-containing reagents in the presence of coupling agents and bases to form intermediates.
  • Subsequent hydrogenolysis using a hydrogenolysis catalyst under atmospheric pressure to remove protecting groups and afford the target this compound compound.
  • Optionally, acid treatment can convert the free base to its salt form for improved stability or solubility.

Comparative Analysis of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Advantages Limitations
Nucleophilic substitution + cyclization 2,2,2-Trifluoroethylamine hydrochloride, glutaric anhydride, HCl Up to 92 High yield, straightforward, scalable Requires multiple steps, use of strong acid
Electrochemical radical relay Langlois reagent, undivided cell, no external oxidants Moderate Green chemistry, mild conditions, functional group tolerance Specialized electrochemical setup required
Coupling + hydrogenolysis (patent) Coupling reagent, base, hydrogenolysis catalyst, H2 balloon Not specified Controlled functionalization, salt form options Multi-step, requires hydrogenation setup

Detailed Reaction Conditions and Yields from Literature

Nucleophilic Aromatic Substitution and Cyclization (From Reference)

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 2,2,2-Trifluoroethylamine hydrochloride, toluene, reflux 2.5 h 95 High regioselectivity and yield
Nitro group reduction Na2S2O4, ethanol, mild conditions 81 Regioselective reduction of ortho-nitro group
Amide formation Glutaric anhydride, reflux 92 Precursor for imidazole ring formation
Imidazole ring cyclization Concentrated HCl, room temperature, 48 h Not specified Smooth cyclization to give trifluoroethyl-imidazole

Electrochemical Radical Relay (From Reference)

  • Reaction performed in an undivided electrochemical cell.
  • Uses Langlois reagent as trifluoromethyl source.
  • No external oxidants required.
  • Functional group tolerance allows for diverse substrate scope.
  • Yields vary depending on substrate but generally moderate to good.

Mechanistic Insights

  • Nucleophilic substitution involves displacement of a suitable leaving group by 2,2,2-trifluoroethylamine, followed by intramolecular cyclization to close the imidazole ring.
  • Electrochemical radical relay proceeds via generation of trifluoroethyl radicals which add to the imidazole precursor, followed by cyclization.
  • Hydrogenolysis step in the coupling method removes protecting groups or intermediates to yield the free imidazole.

Summary and Outlook

The preparation of This compound can be efficiently achieved through several methods:

  • Classical multi-step synthesis involving nucleophilic substitution with 2,2,2-trifluoroethylamine followed by cyclization is well-established and yields high purity products.
  • Electrochemical radical relay methods represent innovative, green alternatives with potential for functional group tolerance and operational simplicity.
  • Coupling and hydrogenolysis strategies provide controlled functionalization and salt formation but require more complex setups.

Future research may focus on optimizing electrochemical methods for higher yields and broader substrate scope, as well as exploring heterogeneous catalysis to improve sustainability and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(2,2,2-Trifluoroethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the trifluoroethyl group or the imidazole ring.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

5-(2,2,2-Trifluoroethyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in developing new materials with specific electronic and physical characteristics.

    Biology: The compound’s stability and lipophilicity make it suitable for studying biological systems, including enzyme interactions and metabolic pathways.

    Medicine: In medicinal chemistry, it is used to design drugs with improved pharmacokinetic properties. Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings, polymers, and agrochemicals

Mechanism of Action

The mechanism of action of 5-(2,2,2-trifluoroethyl)-1H-imidazole involves its interaction with molecular targets and pathways. The trifluoroethyl group can influence the electronic properties of the imidazole ring, affecting its binding affinity and reactivity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Substituent Effects on Physicochemical Properties

The table below compares 5-(2,2,2-trifluoroethyl)-1H-imidazole with analogs bearing different substituents:

Compound Name Substituents Molecular Weight LogP<sup>a</sup> Melting Point (°C) Key Applications Reference
This compound -CH₂CF₃ at C5 ~180.1<sup>b</sup> 1.8 (estimated) N/A Drug discovery (hypothetical) [Inferred]
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole -CF₃ at C5, -C₆H₄OMe at C2 242.20 2.6 N/A Antimicrobial, enzyme inhibition
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole -CF₃ at C2, -Ph at C4/C5 384.37 4.1 N/A Anticancer, kinase inhibitors
1-(2-Methylallyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole -CF₃ at C5, benzimidazole core 280.26 3.2 N/A Catalytic C–H functionalization

<sup>a</sup> Calculated using XLogP3 ().
<sup>b</sup> Estimated based on structural similarity.

Key Observations:
  • Lipophilicity : The trifluoroethyl group in the target compound provides moderate lipophilicity (LogP ~1.8), lower than bulkier aryl-substituted analogs (LogP 2.6–4.1). This balance may improve solubility while retaining membrane permeability ().
  • Metabolic Stability: Fluorinated groups like -CF₃ or -CH₂CF₃ reduce oxidative metabolism, extending half-life compared to non-fluorinated imidazoles ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,2,2-trifluoroethyl)-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of trifluoroethylamine with glyoxal derivatives under acidic or basic conditions. Key factors include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while elevated temperatures (80–120°C) improve ring closure .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the product. Yield improvements (60–85%) are achieved via iterative optimization of stoichiometry and reaction time .

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodological Answer :

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks to confirm the trifluoroethyl group (δ ~3.8–4.2 ppm for CH₂CF₃) and imidazole protons (δ ~7.2–7.8 ppm) .
  • FT-IR : Identify N–H stretching (3200–3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
  • Thermal analysis : Use DSC and TGA to determine melting points (e.g., 150–160°C) and decomposition thresholds (>200°C) .

Q. What role does the trifluoroethyl substituent play in modulating the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : The trifluoroethyl group increases logP values by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Electron-withdrawing effects : Stabilizes the imidazole ring via inductive effects, reducing basicity (pKa ~6.5 vs. ~7.2 for unsubstituted imidazole) .

Advanced Research Questions

Q. How can computational modeling elucidate the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The trifluoroethyl group forms van der Waals contacts with hydrophobic pockets, while the imidazole nitrogen coordinates metal ions .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .

Q. What strategies resolve contradictions in bioactivity data across studies involving trifluoroethyl-substituted imidazoles?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values from independent studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies may arise from:
  • Solubility differences : Use DMSO concentrations ≤0.1% to avoid solvent interference .
  • Cell line variability : Validate results across multiple lines (e.g., HEK293, HepG2) .
  • SAR studies : Systematically modify substituents (e.g., replacing trifluoroethyl with difluoromethyl) to isolate structure-activity relationships .

Q. How can reaction mechanisms for introducing trifluoroethyl groups into imidazoles be experimentally validated?

  • Methodological Answer :

  • Isotopic labeling : Incorporate ¹⁸O or deuterium into intermediates to track reaction pathways via MS/MS .
  • Kinetic studies : Monitor reaction progress using in-situ FT-IR or HPLC to identify rate-determining steps (e.g., nucleophilic substitution vs. radical pathways) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodological Answer :

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) to control stereochemistry .
  • Crystallization-induced diastereomer separation : Optimize solvent mixtures (e.g., ethanol/water) to isolate enantiopure products (>99% ee) .

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